N'-[(E)-(4-nitrophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
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Overview
Description
1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-NITRO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-NITRO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation reaction between 1,4,5,6-4H-cyclopentapyrazole-3-carboxylic acid and 4-nitrobenzaldehyde in the presence of a suitable hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-NITRO-BENZYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-NITRO-BENZYLIDENE)-HYDRAZIDE would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-METHOXY-BENZYLIDENE)-HYDRAZIDE
- 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-CHLORO-BENZYLIDENE)-HYDRAZIDE
Uniqueness
1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-NITRO-BENZYLIDENE)-HYDRAZIDE is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity that may not be present in its analogs with different substituents.
Properties
Molecular Formula |
C14H13N5O3 |
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Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13N5O3/c20-14(13-11-2-1-3-12(11)16-17-13)18-15-8-9-4-6-10(7-5-9)19(21)22/h4-8H,1-3H2,(H,16,17)(H,18,20)/b15-8+ |
InChI Key |
ZFCDLCSYMWDRQI-OVCLIPMQSA-N |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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